molecular formula C52H42CaF6O7 B605417 AMG-837 Calcium Hydrate CAS No. 1259389-38-2

AMG-837 Calcium Hydrate

Cat. No. B605417
M. Wt: 932.9694
InChI Key: QDINKBCSIAWNMP-XYDYARRRSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AMG-837 Calcium Hydrate is a potent GPR40 agonist with an EC50 of 13 nM . It also shows high selectivity over GPR41, GPR43, and GPR120 . It is used for research purposes only and not for human or veterinary therapeutic use .


Molecular Structure Analysis

The molecular formula of AMG-837 Calcium Hydrate is C26H21F3O3.1/2Ca.H2O .


Chemical Reactions Analysis

AMG-837 Calcium Hydrate is a click chemistry reagent, meaning it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

The molecular weight of AMG-837 Calcium Hydrate is 455.45 . It should be stored at 4°C, sealed, and away from moisture .

Scientific Research Applications

1. Diabetes Treatment Potential

AMG-837 is a novel GPR40 agonist that has been identified for its potential in treating type 2 diabetes. It has demonstrated potent partial agonist activity in calcium flux assays on the GPR40 receptor, showing effectiveness in potentiating glucose-stimulated insulin secretion both in vitro and in vivo. Preclinical studies have revealed that AMG-837 effectively lowers post-prandial glucose levels, suggesting its utility in diabetes management (Lin et al., 2011).

2. Drug Development and Optimization

In the context of drug development, the selection of a suitable salt form for AMG-837 has been a subject of research. Initially identified as a lysine salt, alternative forms such as sodium and calcium salts have been investigated to address issues like poor crystallinity and hygroscopicity. This research is crucial for the long-term development of AMG-837 as a therapeutic agent (Morrison et al., 2011).

3. Hydration Studies

Hydration studies, although not directly related to AMG-837, provide a broader understanding of calcium hydrates. For example, studies on calcium hydroxide (Ca(OH)2) offer insights into the hydration behavior of calcium ions, which is relevant for various applications, including industrial processes and waste treatment (Othman et al., 2017). Research on the hydration of calcium silicate hydrates, calcium oxide, and other related compounds provides foundational knowledge for numerous applications ranging from construction materials to biomedical applications (Jalilehvand et al., 2001).

Safety And Hazards

AMG-837 Calcium Hydrate should be handled with appropriate safety measures. Ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing should be worn . If inhaled, move the victim into fresh air .

properties

IUPAC Name

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C26H21F3O3.Ca.H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;1H2/q;;+2;/p-2/t2*21-;;/m00../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDINKBCSIAWNMP-XYDYARRRSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H42CaF6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

933.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AMG-837 Calcium Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AMG-837 Calcium Hydrate
Reactant of Route 2
Reactant of Route 2
AMG-837 Calcium Hydrate
Reactant of Route 3
AMG-837 Calcium Hydrate
Reactant of Route 4
Reactant of Route 4
AMG-837 Calcium Hydrate
Reactant of Route 5
Reactant of Route 5
AMG-837 Calcium Hydrate
Reactant of Route 6
Reactant of Route 6
AMG-837 Calcium Hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.